molecular formula C19H18Cl2O2 B237689 8-(2-Hydroxypropyl)adenosine CAS No. 134895-33-3

8-(2-Hydroxypropyl)adenosine

Cat. No. B237689
CAS RN: 134895-33-3
M. Wt: 325.32 g/mol
InChI Key: WMCYWCMJHJUXSU-ZLAYJSDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Hydroxypropyl)adenosine, also known as 8-HPA, is a modified nucleoside that has shown potential in various scientific research applications. This compound is synthesized by modifying adenosine, which is a nucleoside that is naturally found in DNA and RNA.

Mechanism of Action

The mechanism of action of 8-(2-Hydroxypropyl)adenosine is not fully understood, but it is believed to act through various signaling pathways. In cancer cells, 8-(2-Hydroxypropyl)adenosine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease models, 8-(2-Hydroxypropyl)adenosine has been shown to activate the AMPK/mTOR pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
8-(2-Hydroxypropyl)adenosine has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. In animal models of cardiovascular disease, 8-(2-Hydroxypropyl)adenosine has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers. In cancer cells, 8-(2-Hydroxypropyl)adenosine has been shown to induce apoptosis and reduce cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-(2-Hydroxypropyl)adenosine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one of the limitations of using 8-(2-Hydroxypropyl)adenosine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 8-(2-Hydroxypropyl)adenosine in scientific research. One potential application is in the development of new cancer therapies, as 8-(2-Hydroxypropyl)adenosine has shown promising results in inhibiting the growth of cancer cells. Additionally, 8-(2-Hydroxypropyl)adenosine may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanism of action of 8-(2-Hydroxypropyl)adenosine and its potential applications in various fields of scientific research.
In conclusion, 8-(2-Hydroxypropyl)adenosine is a modified nucleoside that has shown potential in various scientific research applications. Its ability to modulate various signaling pathways makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of 8-(2-Hydroxypropyl)adenosine and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 8-(2-Hydroxypropyl)adenosine involves the modification of adenosine by adding a hydroxypropyl group to the 8 position of the adenine ring. This modification can be achieved through various chemical reactions, including alkylation, acylation, and oxidation. The most commonly used method for synthesizing 8-(2-Hydroxypropyl)adenosine is by reacting adenosine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate.

Scientific Research Applications

8-(2-Hydroxypropyl)adenosine has shown potential in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, 8-(2-Hydroxypropyl)adenosine has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neuroscience, 8-(2-Hydroxypropyl)adenosine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, 8-(2-Hydroxypropyl)adenosine has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.

properties

CAS RN

134895-33-3

Product Name

8-(2-Hydroxypropyl)adenosine

Molecular Formula

C19H18Cl2O2

Molecular Weight

325.32 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[6-amino-8-(2-hydroxypropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O5/c1-5(20)2-7-17-8-11(14)15-4-16-12(8)18(7)13-10(22)9(21)6(3-19)23-13/h4-6,9-10,13,19-22H,2-3H2,1H3,(H2,14,15,16)/t5?,6-,9-,10-,13+/m1/s1

InChI Key

WMCYWCMJHJUXSU-ZLAYJSDNSA-N

Isomeric SMILES

CC(CC1=NC2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O

SMILES

CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O

Canonical SMILES

CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O

synonyms

8-(2-hydroxypropyl)adenosine
8-HPAD

Origin of Product

United States

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